molecular formula C10H8N2O B2431766 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 57669-35-9; 74618-03-4

2,4-Dihydrochromeno[4,3-c]pyrazole

Cat. No.: B2431766
CAS No.: 57669-35-9; 74618-03-4
M. Wt: 172.187
InChI Key: HESSNIBRKZKEDT-UHFFFAOYSA-N
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Description

2,4-Dihydrochromeno[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.187. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydrochromeno[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNIBRKZKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319586
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74618-03-4
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization and Conditions

The Vilsmeier reagent (bis(trichloromethyl) carbonate/DMF) enables cyclization of flavanone-4-arylhydrazones into 2,4-dihydrochromeno[4,3-c]pyrazoles under nitrogen atmosphere. Key optimizations include:

  • Solvent selection : DMF outperformed chlorobenzene, dichloroethane, and acetonitrile, achieving 62% yield for 4a due to superior solubility of intermediates.
  • Temperature control : Reactions at 60°C for 4 hours prevented decomposition while ensuring complete conversion, whereas lower temperatures (40°C) resulted in <30% yields.
  • Stoichiometric ratio : A 1:2:3 molar ratio of substrate/BTC/DMF maximized product formation without generating side products.

Substrate Scope and Limitations

Table 1 summarizes the impact of substituents on reaction efficiency:

Entry R1 R2 R3 Yield (%)
1 H H H 62
2 H 3,4-(CH3)2 H 65
3 H 4-OCH3 H 63
4 H 4-Cl H 60

Data adapted from Chen et al. (Table 2)

Electron-donating groups (e.g., 4-OCH3) slightly enhanced yields compared to halogens, while steric hindrance from bulky R3 substituents reduced efficiency to 20%. Notably, substrates with R3 = p-MeO required inert conditions and acetic acid catalysis during hydrazone preparation.

Proposed Mechanism

The reaction proceeds through Vilsmeier adduct formation, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the activated carbonyl (Scheme 1). Subsequent aromatization generates the fused pyrazole ring, with DMF acting as both solvent and acylating agent.

Multicomponent Synthesis with 3-Aminopyrazol-5-ones

Three-Component Condensation

A one-pot assembly of 3-aminopyrazol-5-ones (1a–c), substituted salicylic aldehydes (2a–h), and acetylacetic ester (3) in acetic acid with piperidine catalysis produces 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridin-1,6-diones. Refluxing for 3 hours achieves yields up to 65%, with precipitation simplifying purification.

Structural Elucidation

Key spectroscopic features include:

  • 1H NMR : Distinct singlets for methyl groups (δ 2.96 ppm) and aromatic protons (δ 7.42–7.67 ppm).
  • 13C NMR : Carbonyl signals at δ 168–172 ppm confirm lactone formation.
  • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 399.1709 for C25H23N2O3).

This method exhibits broad compatibility with electron-withdrawing and -donating aldehydes but requires stoichiometric control to avoid oligomerization.

1,3-Dipolar Cycloaddition with N-Tosylhydrazones

Reaction Design and Optimization

N-Tosylhydrazones (2a–j) react with 3-nitro-2-phenyl-2H-chromene (1) in DMF using Cs2CO3 as base at 80°C (Scheme 2). The in situ-generated diazo intermediates undergo regioselective [3+2] cycloaddition, affording 1-aryl-4-phenyl derivatives in 55–72% yield.

Crystallographic Validation

X-ray diffraction of 3f (R3 = 4-OCH3) confirmed the fused chromenopyrazole structure, showing:

  • Planar pyrazole ring (torsion angles <5°)
  • Dihedral angle of 87.2° between chromene and aryl groups.

Mechanistic Pathway

The reaction initiates with diazo formation from N-tosylhydrazones, followed by 1,3-dipolar attack on the nitroalkene moiety (Scheme 3). Subsequent nitrous acid elimination and hydride migration yield the final product, avoiding 3,4-dihydro regioisomers.

Comparative Analysis of Synthetic Methods

Parameter Vilsmeier Method Multicomponent Cycloaddition
Reaction Time 4–6 h 3 h 30 min
Temperature 60°C Reflux 80°C
Max Yield (%) 65 65 72
Substrate Flexibility Moderate High Limited
Purification Column Filtration Column

The cycloaddition route offers the shortest reaction time but requires specialized diazo precursors. Multicomponent reactions provide structural diversity at the cost of potential side products. Vilsmeier cyclization balances ease of execution with moderate yields.

Experimental Protocols and Characterization Data

General Procedure for Vilsmeier Cyclization

  • Suspend flavanone-4-arylhydrazone (0.9 mmol) in DMF (2 mL).
  • Add BTC (0.6 mmol) at 0°C, stir 30 min at room temperature.
  • Heat at 60°C for 4 h, quench with NaHCO3, extract with CH2Cl2.
  • Purify by silica gel chromatography (petroleum ether/EtOAc 20:1).

Spectral Data Highlights

Compound 4a :

  • 1H NMR (CDCl3): δ 7.93 (dd, J=7.2 Hz, 1H), 7.67 (d, J=7.6 Hz, 2H).
  • 13C NMR : δ 161.2 (C=O), 153.7 (aromatic C-O).
  • HRMS : m/z 399.1709 (M++1).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dihydrochromeno[4,3-c]pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions using pyrazole-4-carbaldehydes or hydrazine derivatives. For example, refluxing 3-(2-hydroxyaryl)pyrazole-4-carbaldehydes in DMSO with iodine and H₂SO₄ yields chromeno[4,3-c]pyrazole derivatives via intramolecular cyclization . Optimizing solvent choice (e.g., ethanol with HCl/H₂SO₄) and reaction time (e.g., 4–18 hours) improves yields. Low yields (e.g., 48–73% in multi-step syntheses) may arise from steric hindrance or competing side reactions; purification via silica gel chromatography enhances purity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and coupling constants (e.g., methyl or ethyl groups at positions 2,4) .
  • HPLC-MS : Validates molecular weight and purity (e.g., ES+ ionization for detecting [M+H]⁺ ions) .
  • Melting point analysis : Used to assess crystallinity and batch consistency (e.g., m.p. 141–143°C for intermediates) .

Q. What are the common biological targets studied for this compound?

  • Methodological Answer : Early-stage research focuses on cannabinoid receptor interactions (e.g., in vivo models of multiple sclerosis) and antitumor activity via kinase inhibition. Assays include:

  • Single-dose EMSA : Evaluates binding to RNA-protein complexes (e.g., LIN28/let-7 interaction) .
  • Cytotoxicity screens : Uses MTT assays to compare IC₅₀ values against fluorinated analogs (e.g., 8-fluoro derivatives show enhanced lipophilicity and activity) .

Advanced Research Questions

Q. How does substituent variation (e.g., fluorine, chlorine) impact the compound’s pharmacological profile?

  • Methodological Answer : Fluorination at position 8 increases lipophilicity and bioavailability, as shown in comparative studies:

CompoundSubstituentLogPAntitumor IC₅₀ (µM)
2,4-Dihydrochromeno[...]None2.145.2
8-Fluoro derivativeFluorine at C82.818.7
4-Chlorophenyl analogChlorine at C42.529.4

Data adapted from fluorinated analog studies . Fluorine’s electronegativity enhances target binding, while chlorine improves metabolic stability .

Q. What strategies address tautomerism challenges in dihydrochromeno[4,3-c]pyrazoles during synthesis?

  • Methodological Answer : Unsubstituted N1 positions allow 1,4-dihydro or 2,4-dihydro tautomers, complicating structural assignments. Strategies include:

  • N1 alkylation : Introducing ethyl or methyl groups locks the tautomeric form .
  • Dynamic NMR : Monitors tautomerization kinetics in DMSO-d₆ at varying temperatures .

Q. How are multi-component reactions (MCRs) applied to synthesize functionalized derivatives?

  • Methodological Answer : MCRs enable rapid diversification. For example:

  • Domino reactions : Combine β-keto esters, hydrazines, and aldehydes under basic conditions to form dihydropyrano[4,3-c]pyrazoles .
  • Green methodologies : Use ionic liquids (e.g., [Bmim]HSO₄) for one-pot syntheses of thiochromeno-pyrimidine hybrids .

Q. What advanced analytical techniques resolve structural ambiguities in fused pyrazole systems?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration of crystalline derivatives .
  • 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish regioisomers (e.g., chromeno[4,3-c] vs. [2,3-c] pyrazoles) .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in large-scale syntheses?

  • Solution :

  • Flow chemistry : Reduces side reactions via precise temperature/residence time control .
  • Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Q. What computational tools predict the bioactivity of novel derivatives?

  • Methodological Answer :

  • Molecular docking : Screens against LIN28 or cannabinoid receptors using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .

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